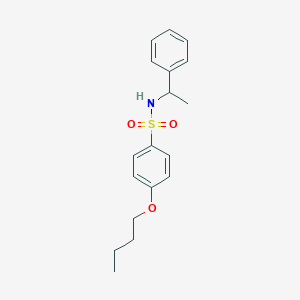

4-butoxy-N-(1-phenylethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C18H23NO3S . Its molecular weight is 333.4g/mol.

Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide consists of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

1. Endothelin Receptor Antagonism for Subarachnoid Hemorrhage

4-butoxy-N-(1-phenylethyl)benzenesulfonamide, similar to bosentan and PD155080, has been investigated for its potential in treating subarachnoid hemorrhage-induced delayed cerebral vasospasm. These compounds act as endothelin (ET) receptor antagonists, significantly reducing constriction in affected arteries and showing promise for clinical use in humans (Zuccarello et al., 1996).

2. Synthesis and Application in Organic Chemistry

The chemical has been utilized in the synthesis of ynamides, a process involving the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. This demonstrates its role as a reagent or intermediate in the preparation of complex organic molecules (Coste, Couty, & Evano, 2011).

3. Biological Screening of Sulfonamide Derivatives

Derivatives of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide have been synthesized and screened for biological activity. These derivatives, particularly the N-substituted sulfonamides, have shown potency as inhibitors of butyryl cholinesterase, highlighting their potential in biomedical applications (Rehman et al., 2012).

4. Potential in Anticancer Research

Certain sulfonamide derivatives, including those related to 4-butoxy-N-(1-phenylethyl)benzenesulfonamide, have been explored for their cytotoxic activities against tumor cells. This includes studies on their potential as carbonic anhydrase inhibitors, a promising avenue in cancer therapy (Gul et al., 2016).

Mécanisme D'action

Target of Action

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

The mode of action of sulfonamides involves the inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis . The sulfonamide functional group forms the basis of several groups of drugs, allowing them to play a role in treating a diverse range of disease states .

Biochemical Pathways

The biochemical pathways affected by sulfonamides are primarily those involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes disrupts the normal physiological processes in the target organisms, leading to their therapeutic effects .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide would be the inhibition of the growth of susceptible bacteria, due to the disruption of essential biochemical pathways . This leads to the therapeutic effects observed in the treatment of various infections .

Action Environment

The action, efficacy, and stability of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and the specific characteristics of the target organism . .

Propriétés

IUPAC Name |

4-butoxy-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-3-4-14-22-17-10-12-18(13-11-17)23(20,21)19-15(2)16-8-6-5-7-9-16/h5-13,15,19H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVSRZBCTSIORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

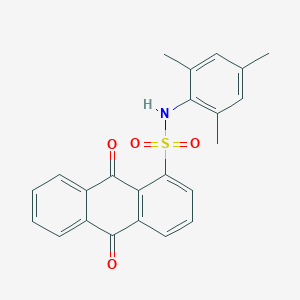

![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)

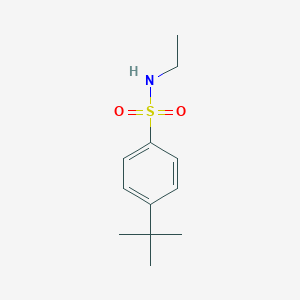

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)

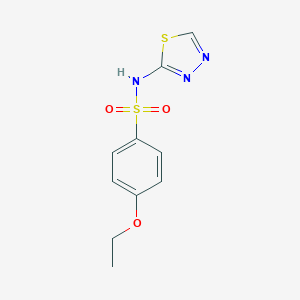

![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)

![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)